molecular formula C6H9F2NO2 B1500524 (2S)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 403503-73-1

(2S)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No.: B1500524
CAS No.: 403503-73-1
M. Wt: 165.14 g/mol
InChI Key: GEKRVNGNCNQGJM-BYPYZUCNSA-N
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Description

(2S)-4,4-difluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the piperidine ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoropiperidine-2-carboxylic acid typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of a piperidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require careful control of temperature and solvent to achieve the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4,4-difluoropiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure can impart desirable properties to the final products, such as increased stability and altered reactivity.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure can contribute to the creation of materials with unique properties, such as increased resistance to chemical degradation or improved performance in specific applications.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoropiperidine-2-carboxylic acid involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoropiperidine-2-carboxylic acid
  • 4,4-difluoropiperidine
  • 2,2-difluoropiperidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, (2S)-4,4-difluoropiperidine-2-carboxylic acid stands out due to its specific stereochemistry and the presence of two fluorine atoms at the 4-position of the piperidine ring. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-4,4-difluoropiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRVNGNCNQGJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665286
Record name (2S)-4,4-Difluoropiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403503-73-1
Record name 2-Piperidinecarboxylic acid, 4,4-difluoro-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403503-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-4,4-Difluoropiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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